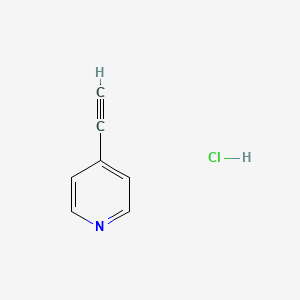

4-乙炔基吡啶盐酸盐

描述

4-Ethynylpyridine hydrochloride acts as a ligand for the synthesis of various metallic complexes .

Synthesis Analysis

4-Ethynylpyridine hydrochloride is used in the preparation of alkynyl platinum (II) compounds with dichloro (1,2-bis (diphenylphosphino)ethane)platinium (II) complex in the presence of base and copper iodide as a catalyst. It is also used as an intermediate in the synthesis of 1,4-bis (4-pyridyl)butadiyne .Molecular Structure Analysis

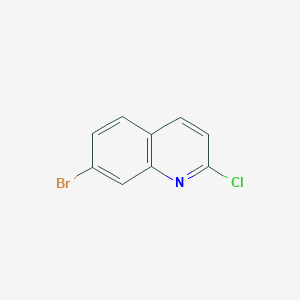

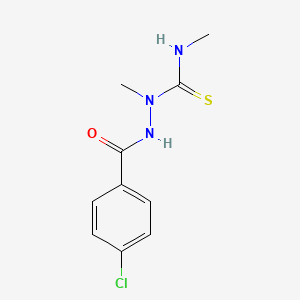

The molecular formula of 4-Ethynylpyridine hydrochloride is C7H6ClN .Chemical Reactions Analysis

4-Ethynylpyridine hydrochloride may be used in the preparation of the following 2-methyl-6- (phenylethynyl)pyridine (MPEP) analogs: 1,4-bis (pyridin-4-ylethynyl)benzene, 4- ( (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)ethynyl)pyridyl, 4- ( (3-iodophenyl)ethynyl)pyridine, 4- ( (4-iodophenyl)ethynyl)pyridine, 1,4-di (pyridine-4-yl)buta-1,3-diyne .科学研究应用

氢卤化应用

4-乙炔基吡啶盐酸盐在氢卤化过程中展现出显著潜力。当与盐酸反应时,乙炔基吡啶会迅速形成吡啶盐,增强乙炔基的亲电性。这导致高效的氯化反应,并且这种方法也可以应用于溴化和碘化。这一发现表明其在合成各种卤代化合物方面的实用性 (Muragishi, Asahara, & Nishiwaki, 2017)。

土壤硝化抑制

4-乙炔基吡啶已被评估为土壤硝化抑制剂。它在抑制土壤硝化方面表现出有效性,特别是与其他已获专利或拟议的肥料改良剂相比。这表明其作为肥料改良剂在延缓土壤中肥料氮硝化方面的潜力,为更可持续的农业实践提供了一种方法 (McCarty & Bremner, 1990)。

有机金属化学

在有机金属化学中,4-乙炔基吡啶盐酸盐已被用于创建复杂结构。例如,它与乙酸汞的反应产生双(4-吡啶基乙炔基)汞,形成无限的锯齿链。这些结构为有机金属化合物中的金属配位和分子组装提供了见解 (Hoskins, Robson, & Sutherland, 1996)。

喹唑啉的合成

4-乙炔基吡啶也在合成喹唑啉方面起着重要作用,喹唑啉在药理学和分子生物学中有应用。合成涉及交叉偶联反应,并已导致具有抗结核分枝杆菌特性的化合物的开发。这些发现表明其在创造新的治疗剂中的作用 (Dilebo et al., 2021)。

聚合物科学

在聚合物科学领域,4-乙炔基吡啶盐酸盐有助于发展共轭聚合物。它用于合成带芳香环取代基的聚乙炔,影响其拉曼色散和光学性质。这对材料科学具有重要意义,特别是在创造新的发光材料方面 (Millen, Faria, & Temperini, 2006)。

电化学传感器开发

4-乙炔基吡啶盐酸盐被用于修饰电化学传感器的电极。乙炔基吡啶的修饰和随后金属络合物的附着增强了传感器的电催化能力。这在开发针对特定分析物如肼的传感器方面特别有用 (Coates & Nyokong, 2012)。

安全和危害

4-Ethynylpyridine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and handle in a well-ventilated place .

Relevant Papers Relevant papers on 4-Ethynylpyridine hydrochloride include studies on its use in the preparation of various compounds and its role as a ligand in the synthesis of metallic complexes .

作用机制

Target of Action

4-Ethynylpyridine hydrochloride is primarily used as a ligand in the synthesis of various metallic complexes . The primary targets of this compound are therefore the metal ions in these complexes.

Mode of Action

The compound interacts with its targets by coordinating to the metal ions in the complexes. This interaction results in the formation of stable metallic complexes .

Biochemical Pathways

It is known that the compound is used in the preparation of various metallic complexes . These complexes can be involved in a variety of biochemical pathways depending on their specific composition and structure.

Result of Action

The molecular and cellular effects of 4-Ethynylpyridine hydrochloride’s action are primarily related to its role as a ligand in the formation of metallic complexes . The specific effects would depend on the nature of the metallic complex formed and its interaction with biological systems.

Action Environment

The action, efficacy, and stability of 4-Ethynylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of other chemicals, pH, temperature, and other environmental conditions can also affect its action and efficacy.

生化分析

Biochemical Properties

4-Ethynylpyridine hydrochloride plays a significant role in biochemical reactions, primarily as a ligand for the synthesis of metallic complexes . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is used in the preparation of 2-methyl-6-(phenylethynyl)pyridine analogs and other pyridyl ligands

Cellular Effects

The effects of 4-Ethynylpyridine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a ligand for metallic complexes allows it to modulate cellular activities, potentially leading to changes in cell behavior and function . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.

Molecular Mechanism

At the molecular level, 4-Ethynylpyridine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metals and other molecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethynylpyridine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynylpyridine hydrochloride is stable under inert gas conditions and should be stored at low temperatures to maintain its efficacy . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-Ethynylpyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular metabolism. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective treatments.

Metabolic Pathways

4-Ethynylpyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role as a ligand allows it to participate in complex biochemical reactions, influencing the overall metabolic landscape. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 4-Ethynylpyridine hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of 4-Ethynylpyridine hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the localization mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

4-ethynylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZWZGIZHLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584183 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352530-29-1 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 4-Ethynylpyridine hydrochloride in materials science?

A: 4-Ethynylpyridine hydrochloride serves as a versatile building block in synthesizing compounds with potential applications in materials science. For instance, it acts as a ligand in the synthesis of platinum(II) compounds like [Pt(CCPy)2(dppe)], where it coordinates to the platinum center through its nitrogen atom. [] This coordination, along with the presence of the ethynyl group, contributes to the compound's photoluminescent properties and its ability to form multilayer films via layer-by-layer self-assembly. [] Similarly, 4-Ethynylpyridine hydrochloride reacts with 2,7-dibromo-9H-carbazole to form 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole, a compound likely to exhibit interesting optoelectronic properties due to its extended π-conjugated system. []

Q2: How is the structure of compounds incorporating 4-Ethynylpyridine hydrochloride confirmed?

A: Various analytical techniques are employed to confirm the structure of compounds synthesized using 4-Ethynylpyridine hydrochloride. Single-crystal X-ray diffraction analysis is a powerful tool that provides detailed information about the molecular structure, including bond lengths, bond angles, and crystal packing. [, ] This technique was used to determine the crystal structure of both [Pt(CCPy)2(dppe)] and 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate. [, ] Furthermore, other characterization methods, such as thermogravimetric analysis (TGA), powder X-ray diffraction (PXRD), UV-vis spectroscopy, and photoluminescence studies, are used to complement the structural information and investigate the properties of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

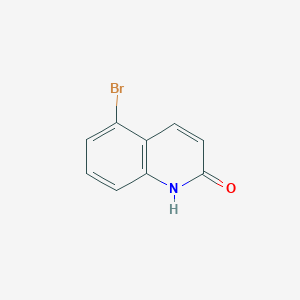

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)